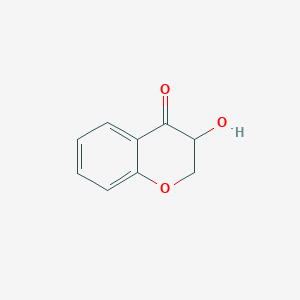

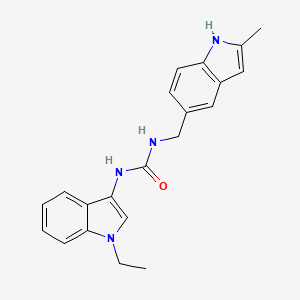

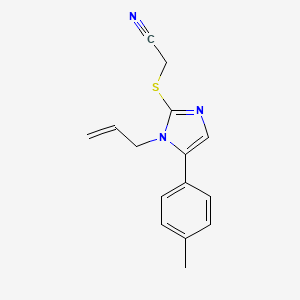

![molecular formula C11H7FN4S B2426566 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 1955554-42-3](/img/structure/B2426566.png)

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions . Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also features a fluorophenyl group at the 1-position and a thiol group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.科学的研究の応用

Antimicrobial Activity

Synthesis and Antimicrobial Activity

A study investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with 4-fluorophenyl groups, and their antimicrobial activities. These compounds demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi, with some showing superior activity compared to common antibiotics like ampicillin and gentamicin (El-sayed et al., 2017).

Synthesis and Anti-microbial Evaluation

Another study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Several compounds, including those with a fluorophenyl group, exhibited moderate to strong anti-microbial activity compared to reference drugs (Eweas et al., 2011).

Herbicidal Activity

Research on pyrazolo[3,4-d]pyrimidine-4-one derivatives, including those with a 4-fluorophenyl group, indicated good inhibition activities against certain plants at specific dosages. This suggests potential applications in herbicides (Luo et al., 2017).

Antibacterial Activity

A study on fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed that these compounds exhibit antibacterial activity against Staphylococcus aureus. Some compounds showed relatively good bacteriostatic effects (Xin-jian, 2013).

Cancer Research

Antitumor Evaluation

A series of pyrazolo[3,4-d]pyrimidines showed potential for cancer treatment. Compounds demonstrated potent to moderate growth inhibitory activity against human breast adenocarcinoma cells, supporting their promise in therapeutic strategies for cancer (Abdellatif et al., 2014).

Psoriasis Treatment

A study identified a potent FLT3 inhibitor among pyrazolo[3,4-d]pyrimidine derivatives that exhibited significant antipsoriatic effects in a mouse model. This compound holds promise as a potential drug candidate for psoriasis treatment (Li et al., 2016).

Other Applications

- Synthesis of Fluorophores: Research on 3-formylpyrazolo[1,5-a]pyrimidines, including those with pyrazolo[3,4-d]pyrimidine structures, demonstrated their use in the synthesis of novel functional fluorophores. These compounds exhibited promising photophysical properties, indicating potential applications in fluorescent probes (Castillo et al., 2018).

将来の方向性

The future directions for research on “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” and related compounds could involve further exploration of their pharmacological effects, including their anti-inflammatory activities . Additionally, more research could be conducted to develop new pyrimidines as anti-inflammatory agents .

特性

IUPAC Name |

1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQSGIOVKIRVCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

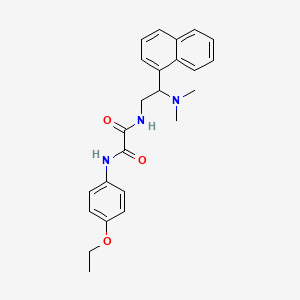

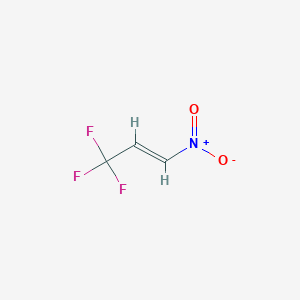

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)

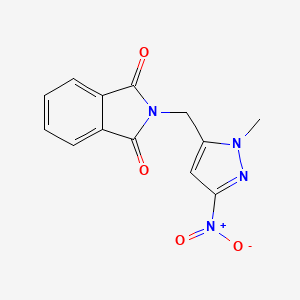

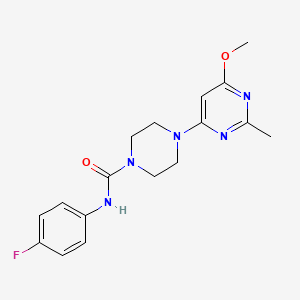

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

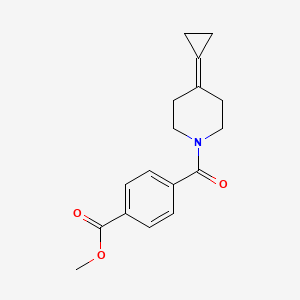

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

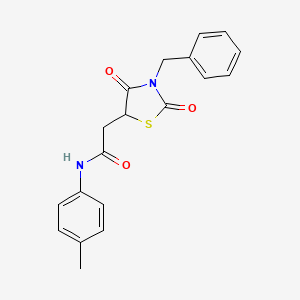

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)